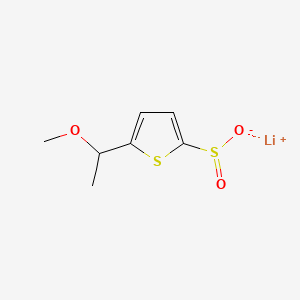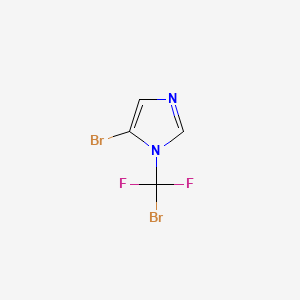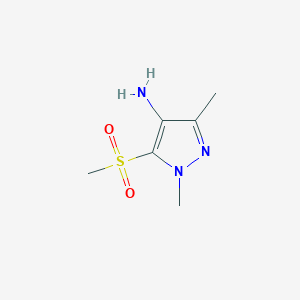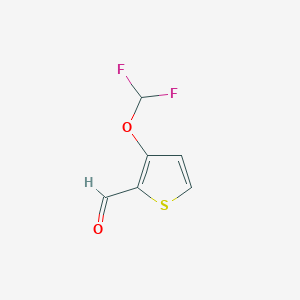
2-(4-Bromophenyl)oxane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Bromophenyl)oxane-2-carboxylic acid is an organic compound characterized by the presence of a bromophenyl group attached to an oxane ring, which is further substituted with a carboxylic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Bromophenyl)oxane-2-carboxylic acid typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate diols or haloalcohols under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a bromophenylboronic acid with a suitable oxane derivative in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the oxane ring, leading to the formation of oxane-2,3-dione derivatives.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the use of bases such as sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Oxane-2,3-dione derivatives.
Reduction: Phenyl-substituted oxane-2-carboxylic acid.
Substitution: Various substituted oxane-2-carboxylic acids depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-(4-Bromophenyl)oxane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and can be used in the study of reaction mechanisms.
Biology: The compound can be used as a probe to study biological pathways involving brominated aromatic compounds.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2-(4-Bromophenyl)oxane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The bromophenyl group can participate in halogen bonding, while the carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- 4-Bromophenylboronic acid
- 4-Bromophenylacetic acid
- 4-Bromophenylmethanol
Comparison: 2-(4-Bromophenyl)oxane-2-carboxylic acid is unique due to the presence of the oxane ring, which imparts distinct chemical and physical properties compared to other bromophenyl derivatives. The oxane ring can influence the compound’s reactivity and interactions with other molecules, making it a valuable compound for specific applications.
Eigenschaften
Molekularformel |
C12H13BrO3 |
|---|---|
Molekulargewicht |
285.13 g/mol |
IUPAC-Name |
2-(4-bromophenyl)oxane-2-carboxylic acid |
InChI |
InChI=1S/C12H13BrO3/c13-10-5-3-9(4-6-10)12(11(14)15)7-1-2-8-16-12/h3-6H,1-2,7-8H2,(H,14,15) |
InChI-Schlüssel |
JAIFPWXOJUFUNY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOC(C1)(C2=CC=C(C=C2)Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-(Bromomethyl)-4-methanesulfonyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13467575.png)


![Dimethyl 3-azabicyclo[3.1.1]heptane-1,5-dicarboxylate](/img/structure/B13467583.png)




![Methyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B13467607.png)

